molecular formula C6H5Br2NO2S B8811751 Ethyl 2,4-dibromothiazole-5-carboxylate

Ethyl 2,4-dibromothiazole-5-carboxylate

Cat. No.: B8811751
M. Wt: 314.98 g/mol
InChI Key: VMKNAMUHIOOACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dibromothiazole-5-carboxylate is a useful research compound. Its molecular formula is C6H5Br2NO2S and its molecular weight is 314.98 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5Br2NO2S

Molecular Weight

314.98 g/mol

IUPAC Name

ethyl 2,4-dibromo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H5Br2NO2S/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3

InChI Key

VMKNAMUHIOOACE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL 2-neck RBF equipped with septa, a solution of N,N-Diisopropylamine (0.04374 g, 0.4322 mmol) in tetrahydrofuran (1.33 mL, 16.4 mmol) under atmosphere of argon was cooled at −78° C., at which point n-butyllithium (2.50 M in hexane, 0.1647 mL, 0.4116 mmol) was added dropwise and the resulting solution was stirred for 30 minutes at −78° C. To the above solution was added dropwise a solution of 2,4-dibromothiazole (0.100 g, 0.412 mmol) in tetrahydrofuran (1.33 mL, 16.4 mmol) at −78° C., and this solution was stirred for 30 min −78° C. Next, ethyl chloroformate (0.07872 mL, 0.8233 mmol) was added dropwise at −78° C. and the mixture was stirred for 30 minutes. The reaction was quenched by addition of water (20 mL), the layers were separated, and the aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified via silica gel column chromatography (12 g Analogix column, gradient elution 5% to 10% EtOAc in hexane) to afford ethyl 2,4-dibromo-1,3-thiazole-5-carboxylate (60 mg, yield 46%). LC/MS: (FA) ES+ 314, 316, 318; 1H NMR (400 MHz, CDCl3) δ 4.37 (q, J=7.1, 2H), 1.44-1.33 (m, 3H).
Quantity
0.04374 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
0.1647 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Quantity
1.33 mL
Type
reactant
Reaction Step Three
Quantity
0.07872 mL
Type
reactant
Reaction Step Four

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